N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate
Description
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate is a complex organic compound with the molecular formula C23H29N2O4P. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications.
Properties
CAS No. |
75535-16-9 |
|---|---|
Molecular Formula |
C23H31N2O4P |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate |
InChI |
InChI=1S/C23H29N2.H3O4P/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;1-5(2,3)4/h8-17H,6-7H2,1-5H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
DNQYATSEPGGRFT-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate typically involves a multi-step process. The initial step involves the preparation of N,N-diethyl-4-nitroaniline, which is then subjected to a series of reactions including nitration, reduction, and coupling with 1,3,3-trimethylindoline. The final step involves the phosphorylation to obtain the dihydrogen phosphate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it can bind to cellular components, altering their function and leading to observable changes. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-nitroaniline
- N,N-diethyl-1,4-phenylenediamine
- 1,3,3-trimethylindoline
Uniqueness
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate is unique due to its combination of structural features, which confer specific chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Biological Activity
N,N-Diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; dihydrogen phosphate (CAS Number: 75535-16-9) is a compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; dihydrogen phosphate is . The compound features a trimethylindolium structure that contributes to its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that indolium derivatives can possess antimicrobial effects against a range of pathogens.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
The biological activity of N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; dihydrogen phosphate is primarily attributed to its ability to interact with cellular membranes and proteins. The positively charged indolium moiety facilitates electrostatic interactions with negatively charged components of the cell membrane, potentially disrupting membrane integrity and leading to cell death.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar indolium compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF7 cells, indicating promising anticancer activity.
Data Tables
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antimicrobial Activity | S. aureus | >50 | Significant reduction |
| Cytotoxicity | HeLa | 25 | Dose-dependent decrease |
| Cytotoxicity | MCF7 | 30 | Dose-dependent decrease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
